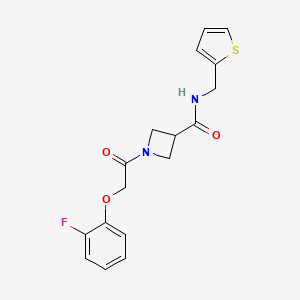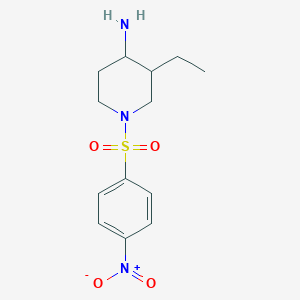
6''-O-xylosyl-glycitin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’'-O-xylosyl-glycitin: is a naturally occurring isoflavone glycoside isolated from the flower of Pueraria thunbergiana Benth . It is a derivative of glycitin, which is a type of isoflavone found in soybeans and other legumes. The compound has a molecular formula of C27H30O14 and a molecular weight of 578.52 g/mol . Isoflavones like 6’'-O-xylosyl-glycitin are known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 6’'-O-xylosyl-glycitin typically involves the extraction and isolation from natural sources such as the flowers of Pueraria thunbergiana . The extraction process often employs solvents like methanol, ethanol, or water. High-performance liquid chromatography (HPLC) is commonly used to purify and quantify the compound .
Industrial Production Methods: The process involves large-scale extraction using suitable solvents, followed by purification using chromatographic techniques such as HPLC .
化学反应分析
Types of Reactions: 6’'-O-xylosyl-glycitin can undergo various chemical reactions, including:
Hydrolysis: The glycosidic bond can be hydrolyzed to yield glycitin and xylose.
Oxidation: The phenolic groups in the compound can be oxidized under suitable conditions.
Reduction: The carbonyl group in the isoflavone structure can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis reactions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed:
Hydrolysis: Glycitin and xylose.
Oxidation: Various oxidized derivatives of the isoflavone structure.
Reduction: Reduced forms of the isoflavone.
科学研究应用
Chemistry: 6’'-O-xylosyl-glycitin is used as a reference standard in analytical chemistry for the quantification of isoflavones in plant extracts .
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory effects .
Medicine: Research has shown that 6’'-O-xylosyl-glycitin may have anticancer properties and could be used in the development of therapeutic agents for cancer treatment .
Industry: In the food industry, isoflavones like 6’'-O-xylosyl-glycitin are used as functional ingredients in health supplements and nutraceuticals due to their potential health benefits .
作用机制
6’‘-O-xylosyl-glycitin exerts its effects primarily through its antioxidant and anti-inflammatory properties. The compound can scavenge free radicals and reduce oxidative stress in cells . It also modulates various signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell growth, proliferation, and survival . By influencing these pathways, 6’'-O-xylosyl-glycitin can inhibit the growth of cancer cells and induce apoptosis (programmed cell death).
相似化合物的比较
Glycitin: The parent compound of 6’'-O-xylosyl-glycitin, found in soybeans.
Genistin: Another isoflavone glycoside with similar biological activities.
Tectoridin: An isoflavone glycoside found in with antioxidant properties.
Daidzin: An isoflavone glycoside with potential health benefits.
Uniqueness: 6’'-O-xylosyl-glycitin is unique due to the presence of an additional xylose moiety attached to the glycitin structure. This modification can influence its solubility, bioavailability, and biological activities compared to other isoflavone glycosides .
属性
IUPAC Name |
3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-36-17-6-13-16(37-8-14(20(13)30)11-2-4-12(28)5-3-11)7-18(17)40-27-25(35)23(33)22(32)19(41-27)10-39-26-24(34)21(31)15(29)9-38-26/h2-8,15,19,21-29,31-35H,9-10H2,1H3/t15-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJXWCIZOOKQLK-MUCJXJSVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2494783.png)
![1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2494787.png)

![2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2494789.png)
![N-(4-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494791.png)
![3-oxo-N-(pyridin-2-ylmethyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2494792.png)
![2-bromo-5-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2494793.png)
![6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2494795.png)
![N-(3-chloro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2494797.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2494798.png)

![4-amino-8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2494800.png)
![1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2494804.png)
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494805.png)
